4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide is a complex organic compound with a unique structure that includes a naphthalene ring, a thiomorpholine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide typically involves multiple steps. One common route includes the reaction of 6-methoxy-2-naphthaldehyde with propylamine to form an intermediate, which is then reacted with thiomorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
Scientific Research Applications
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition of enzyme activity or activation of receptor signaling. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-Methoxy-2-naphthyl)thioacetyl)morpholine: This compound has a similar structure but differs in the presence of an acetyl group instead of a propyl group.
6-Methoxy-2-acetyl naphthalene: This compound shares the naphthalene ring and methoxy group but lacks the thiomorpholine ring.
Uniqueness
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
CAS No. |
72278-57-0 |
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Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[2-(6-methoxynaphthalen-2-yl)propyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C18H23NO3S/c1-14(13-19-7-9-23(20,21)10-8-19)15-3-4-17-12-18(22-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
NJHZOYZJTWGSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCS(=O)(=O)CC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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